Apicycline

Description

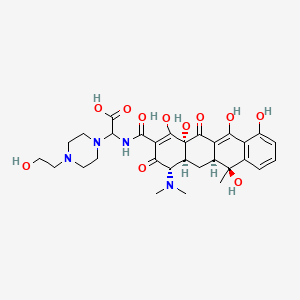

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O11/c1-29(44)14-5-4-6-17(36)18(14)22(37)19-15(29)13-16-21(32(2)3)23(38)20(25(40)30(16,45)24(19)39)27(41)31-26(28(42)43)34-9-7-33(8-10-34)11-12-35/h4-6,15-16,21,26,35-37,40,44-45H,7-13H2,1-3H3,(H,31,41)(H,42,43)/t15-,16-,21-,26?,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWUFMNATRIODI-GMJIGYHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043123 | |

| Record name | Apicycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-51-6 | |

| Record name | Apicycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apicycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APICYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1Y573BS7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Apicycline

Elucidation of Apicycline's Core Synthetic Pathways

The primary synthetic route to this compound is a semisynthetic modification of a parent tetracycline (B611298) molecule. drugfuture.com The core pathway is a Mannich reaction, a well-established method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom. In the case of this compound, the reaction involves the condensation of tetracycline with formaldehyde (B43269) and N-(β-hydroxyethyl)piperazine. drugfuture.com

Another described manufacturing process involves the reaction of tetracycline with glyoxylic acid monohydrate and 1-(2-hydroxyethyl)piperazine. chemicalbook.com This process ultimately yields α-[4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamido]-4-(2-hydroxyethyl)-1-piperazineacetic acid, the chemical name for this compound. drugfuture.com This reaction attaches the piperazine-containing side chain to the amide nitrogen of the tetracycline core, resulting in the final this compound structure. drugfuture.com

Semisynthetic and Total Synthetic Approaches to this compound

The synthesis of tetracycline antibiotics can be broadly categorized into two main approaches: semisynthesis and total synthesis.

Semisynthetic Approach: This method, also known as partial chemical synthesis, utilizes a naturally occurring tetracycline, such as chlortetracycline (B606653) or oxytetracycline, as a starting material. wikipedia.orgnih.gov These precursors, produced efficiently through fermentation, are then chemically modified to create new derivatives. wikipedia.orgreverso.net this compound is a classic example of a compound produced via semisynthesis. drugfuture.com This approach is often more cost-effective and less complex than total synthesis for molecules of this intricacy, as the complex, stereochemically rich core of the antibiotic is provided by nature. wikipedia.org Second-generation tetracyclines like doxycycline (B596269) and minocycline (B592863), as well as third-generation agents like tigecycline (B611373), were also developed using semisynthetic strategies. mdpi.comnih.gov

Total Synthetic Approach: Total synthesis involves constructing the complex molecule from simple, often petrochemical-based starting materials without reliance on a natural precursor. wikipedia.org For many years, the total synthesis of tetracyclines remained a formidable challenge due to the molecule's structural complexity, including its multiple stereocenters and chemical instability. A landmark achievement in this area was the development of a highly efficient and stereoselective total synthesis by the Myers group. harvard.eduorganic-chemistry.org Their strategy involves a convergent approach, building key fragments of the molecule (the A and D rings) separately before combining them in a powerful Michael-Claisen cyclization reaction to construct the core B and C rings. harvard.edu While this compound itself is produced semisynthetically, the principles of total synthesis provide a powerful platform for creating novel tetracycline analogs with modifications that are inaccessible through semisynthesis, potentially allowing for systematic exploration of structure-activity relationships. nih.govharvard.edu

Table 1: Comparison of Synthetic Approaches for Tetracyclines

| Feature | Semisynthetic Approach | Total Synthetic Approach |

|---|---|---|

| Starting Material | Naturally occurring tetracycline (e.g., oxytetracycline) | Simple, small-molecule precursors |

| Complexity | Fewer chemical steps; relies on established core structure | Highly complex; requires construction of the entire scaffold |

| Cost-Effectiveness | Generally more economical for producing known derivatives | Can be very expensive and resource-intensive |

| Flexibility | Limited to modifications of the existing scaffold | Allows for deep-seated structural changes and novel scaffolds |

| Example Compound | This compound, Doxycycline, Tigecycline | (-)-Tetracycline, 6-deoxytetracyclines (Myers synthesis) |

Design and Synthesis of Novel this compound Derivatives and Prodrugs

The modification of the tetracycline scaffold is a proven strategy for generating new agents with improved properties. nih.gov The design of novel derivatives, including prodrugs, aims to enhance activity against resistant pathogens, improve pharmacokinetic profiles, or introduce new therapeutic applications. epo.orgnih.govresearchgate.net this compound itself is a derivative of tetracycline, and its structure offers further points for modification.

This compound belongs to the class of aminomethyl-substituted tetracyclines, characterized by the aminomethyl group (-CH2-NRR') attached to the C2-carboxamide nitrogen. drugfuture.com This class has been a fertile ground for the discovery of new antibiotics. A notable modern example is Omadacycline, the first approved member of the "aminomethylcycline" subclass. mdpi.comnih.gov The development of these compounds involved the synthesis of a wide variety of derivatives by reacting a tetracycline intermediate with novel amines. nih.gov Research has shown that substitutions on the aminomethyl side chain, such as the use of cyclic alkylamines, can lead to potent activity against bacteria expressing common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection proteins. nih.gov This demonstrates that the aminomethyl portion of the molecule is a critical site for chemical optimization. google.comepo.org

The structure of this compound includes a 4-(2-hydroxyethyl)-1-piperazineacetic acid moiety. drugfuture.com The piperazine (B1678402) ring is a common motif in medicinal chemistry, often incorporated to modulate properties such as solubility, cell permeability, and receptor binding. epo.org While specific research focusing on the modification of the piperazine ring of this compound is not widely documented, this part of the molecule represents a clear opportunity for derivatization. Strategies could include altering the substituent on the second nitrogen of the piperazine ring (the 2-hydroxyethyl group) or modifying the piperazine ring itself. Such changes could influence the compound's pharmacokinetic properties or its interaction with the bacterial ribosome.

Beyond the C2-carboxamide side chain, the tetracycline scaffold offers other positions for chemical modification that have proven crucial for developing next-generation antibiotics.

C7 and C9 Modifications: The D-ring of the tetracycline nucleus, specifically positions C7 and C9, has been a major focus of modern medicinal chemistry. nih.gov Modifications at these sites have led to the development of the glycylcycline and fluorocycline classes. Tigecycline, a glycylcycline, features a bulky N,N-dimethylglycylamido substituent at the C9 position of minocycline, which helps it evade resistance mechanisms. biomedpharmajournal.orgnih.gov Eravacycline, a fluorocycline, incorporates a fluorine atom at C7 and a pyrrolidinoacetamido group at C9, conferring broad-spectrum activity. mdpi.com These examples highlight the importance of D-ring substitutions for creating highly potent, broad-spectrum antibiotics. google.com

Chemically Modified Tetracyclines (CMTs): Another important class of derivatives are the Chemically Modified Tetracyclines (CMTs). nih.govnih.gov These compounds are designed to remove the antibacterial activity of the parent molecule while retaining or enhancing other properties, such as the inhibition of matrix metalloproteinases (MMPs). mdpi.com The key structural modification to create a CMT is typically the removal of the dimethylamino group at the C4 position of the A-ring. nih.govnih.gov The resulting compounds, like CMT-3 (6-demethyl-6-deoxy-4-dedimethylaminotetracycline), are non-antimicrobial but possess potent anti-inflammatory and enzyme-inhibitory effects. nih.govmdpi.com This line of research demonstrates the versatility of the tetracycline scaffold for developing drugs with applications beyond infectious diseases.

Molecular Mechanisms of Apicycline Action

Ribosomal Target Interaction and Mechanistic Elucidation

The primary intracellular target of Apicycline is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins. By interfering with ribosomal function, this compound effectively halts the production of essential proteins, leading to the cessation of bacterial growth and replication.

This compound, like other tetracyclines, specifically targets the smaller of the two ribosomal subunits, the 30S subunit. frontiersin.orgnih.gov This subunit plays a critical role in the initiation and fidelity of protein synthesis. The binding of this compound to the 30S subunit is a crucial first step in its inhibitory action. While multiple low-affinity binding sites for tetracyclines on both the 30S and 50S subunits have been identified, a single high-affinity binding site on the 30S subunit is considered responsible for the primary antibiotic effect. nih.gov This high-affinity site is located within the 16S ribosomal RNA (rRNA), a key structural and functional component of the 30S subunit. nih.gov The interaction is believed to involve specific nucleotides within the 16S rRNA, leading to a conformational change in the ribosome that underpins the subsequent inhibition of protein synthesis.

The binding of this compound to the 30S subunit sterically hinders the association of aminoacyl-transfer RNA (aa-tRNA) with the ribosomal acceptor site, commonly known as the A-site. frontiersin.orgnih.gov In the normal process of protein synthesis, the A-site is where incoming aa-tRNA molecules, carrying their specific amino acid, bind to the mRNA codon. This binding is a prerequisite for the addition of the new amino acid to the growing polypeptide chain. By physically obstructing the A-site, this compound prevents the stable binding of aa-tRNA, thereby interrupting the elongation phase of protein synthesis. nih.gov This blockade of the A-site is the central mechanism by which this compound and other tetracyclines exert their bacteriostatic effect.

| Component | Interaction with this compound | Consequence |

|---|---|---|

| Bacterial 30S Ribosomal Subunit | High-affinity binding to the 16S rRNA | Induces conformational changes in the ribosome |

| Ribosomal A-site | Steric hindrance | Prevents stable binding of aminoacyl-tRNA |

| Aminoacyl-tRNA | Inhibited association with the A-site | Halts the elongation of the polypeptide chain |

While specific molecular dynamics (MD) simulations for the this compound-ribosome complex are not extensively available, studies on other tetracyclines provide significant insights into the formation of this complex. MD simulations of tetracycline (B611298) binding to the Thermus thermophilus 30S ribosomal subunit have been instrumental in understanding the energetics and structural details of this interaction. acs.orgnih.gov These simulations have helped to confirm the primary binding site's higher affinity compared to secondary sites and suggest that a magnesium ion plays a role in mediating the binding. acs.org The binding process itself is not a simple lock-and-key mechanism; it involves conformational changes in both the tetracycline molecule and the ribosome. The kinetics of tetracycline binding to the 70S ribosome have been shown to follow first-order reaction kinetics, which is indicative of a process that includes a rate-limiting conformational change. embopress.org This suggests that the initial interaction is followed by a structural rearrangement of the ribosome-drug complex to achieve a stable, inhibitory state.

| Finding | Methodology | Implication for this compound's Action |

|---|---|---|

| Primary binding site has higher affinity | Molecular Dynamics Simulations | Suggests a specific and primary target site for inhibition |

| Involvement of a magnesium ion | Molecular Dynamics Simulations | Highlights the role of metal ions in mediating the drug-ribosome interaction |

| Binding follows first-order kinetics | Kinetic Binding Assays | Indicates a conformational change is a rate-limiting step in complex formation |

Cellular Uptake and Intracellular Distribution Mechanisms in Bacterial Models

For this compound to reach its ribosomal target, it must first traverse the bacterial cell envelope. This process is particularly challenging in Gram-negative bacteria, which possess a protective outer membrane.

The uptake of tetracyclines by Gram-negative bacteria is generally understood to be a two-step process. nih.gov The initial phase involves the passive diffusion of the antibiotic across the outer membrane, likely through porin channels. nih.gov This is followed by an energy-dependent active transport system that moves the drug across the inner cytoplasmic membrane into the cell's interior. nih.gov While the requirement for an active transport system is established, the specific transporters involved in tetracycline uptake have not been fully elucidated. nih.gov This energy-dependent uptake allows the bacteria to accumulate the drug at concentrations higher than that of the external environment, which is crucial for its antibacterial efficacy.

Structure Activity Relationship Sar Investigations of Apicycline and Its Analogues

Identification of Key Pharmacophores for Molecular Interaction

The tetracycline (B611298) scaffold, common to Apicycline, contains several functional groups crucial for interaction with the bacterial ribosome, their primary target. mdpi.com Key pharmacophores are the structural features responsible for the molecule's biological activity through molecular interactions. For tetracyclines, the linearly arranged DCBA naphthacene (B114907) ring system with an A-ring C1-C3 diketo substructure and an exocyclic C2 carbonyl or amide group are considered essential for antibacterial activity. mdpi.com These regions are involved in binding to the ribosomal A-site, interfering with protein synthesis.

Impact of Substituent Modifications on Ribosomal Binding Affinity

Modifications at different positions of the tetracycline core structure can influence ribosomal binding affinity. The positions C5 to C9 are located in the upper peripheral region of the molecule and chemical modifications here can affect bioactivity. mdpi.com The D ring is noted as being the most flexible for change. mdpi.com Substitutions at positions R4, R5, and R6 are particularly important for bacterial specificity and can significantly alter pharmacokinetic properties like lipophilicity, which in turn affects cellular uptake and ribosomal accumulation. mdpi.com For example, studies on glycylcyclines, which are related to tetracyclines, have shown that N,N-dimethylglycylamido (DMG) derivatives can bind more effectively to the high-affinity tetracycline binding site on the Escherichia coli 70S ribosome compared to tetracycline. nih.gov This enhanced binding correlates with increased potency in inhibiting cell-free translation. nih.gov While specific data for this compound modifications are not extensively detailed in the provided results, the general principles from tetracycline SAR apply, suggesting that the nature and position of substituents on the core structure and its appended groups are critical determinants of ribosomal binding affinity.

Correlation between Structural Changes and Mechanistic Potency in In Vitro Models

The correlation between structural changes and mechanistic potency is often evaluated using in vitro models, such as measuring minimum inhibitory concentrations (MICs) against various bacterial strains, including resistant ones, and assessing the inhibition of bacterial processes like protein synthesis. For tetracycline-class antibiotics, activity against ribosomal protection and efflux mechanisms of resistance has been a key area of research. mdpi.comnih.gov For instance, aminomethylcyclines (AMCs), novel tetracycline derivatives, showed potent in vitro activity against Gram-positive strains exhibiting Tet M (ribosomal protection) and Tet K/L (efflux) resistance mechanisms. nih.gov These derivatives were more active against resistant strains than reference antibiotics. nih.gov The structural modifications in AMCs, specifically at the C-9 position of minocycline (B592863), were directly linked to their ability to overcome these resistance mechanisms. nih.gov While direct experimental data on this compound analogues in such detailed in vitro studies is not provided, the established SAR of tetracyclines indicates that specific structural alterations can lead to improved potency and the ability to circumvent resistance mechanisms in in vitro settings. The unique C7 moiety of sarecycline, another tetracycline derivative, is reported to interact with bacterial ribosomes in a way that may help overcome resistance. mdpi.com

Rational Design Principles for Enhanced this compound-like Compounds

Rational design principles for developing enhanced this compound-like compounds are guided by the understanding of tetracycline SAR and the mechanisms of resistance. The goal is to design molecules with improved ribosomal binding affinity, enhanced cellular accumulation, and the ability to evade resistance mechanisms. This involves identifying key pharmacophores and understanding how modifications affect interaction with the ribosomal target and transport systems. mdpi.comresearchgate.net Rational design approaches in antibiotic discovery often involve modifying existing scaffolds to improve target inhibition and overcome resistance. nih.govx-mol.comnih.govplos.org For example, rational design has been used to develop dual-targeting antibiotics that inhibit multiple bacterial targets simultaneously, making resistance development less likely. nih.govplos.org Applying these principles to this compound would involve targeted modifications to the tetracycline core and its substituents based on SAR data to optimize ribosomal interaction, improve intracellular concentration, and potentially introduce features that counteract efflux pumps or ribosomal protection proteins. The flexibility of the D ring and the modifiable positions on the A, B, and C rings, particularly C5-C9, offer sites for targeted structural changes aimed at enhancing potency and broadening the spectrum of activity against resistant pathogens. mdpi.com

Preclinical Mechanistic and Efficacy Studies in Defined Biological Models

In Vitro Mechanistic Studies in Bacterial Strains

In vitro studies provide controlled environments to investigate the specific mechanisms by which an antibiotic inhibits bacterial growth and the subsequent cellular responses.

Assessment of Bacterial Protein Synthesis Inhibition Kinetics

Tetracycline-class antibiotics, including apicycline, are known to exert their antibacterial effect primarily by inhibiting bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex at the acceptor (A) site. mhmedical.comebsco.commdpi.com This action effectively halts the addition of new amino acids to the growing peptide chain, thereby arresting bacterial cell growth. mhmedical.comebsco.commims.com

While the general mechanism of tetracyclines is well-established, specific kinetic data detailing the rate and duration of protein synthesis inhibition by this compound in various bacterial strains were not extensively available in the search results. However, the core mechanism involves the blockage of the A site on the bacterial ribosome, a process crucial for translation elongation. mhmedical.comfrontiersin.orgfrontiersin.org Some studies on other tetracyclines highlight that this binding can be reversible and affects the binding of aminoacyl-tRNAs. mhmedical.commims.com

Evaluation of Cellular Response to this compound Exposure

Exposure of bacterial cells to antibiotics can elicit a range of cellular responses beyond direct growth inhibition, including alterations in morphology, cellular composition, and metabolic activity. nih.govharvard.edu These responses can be indicative of the antibiotic's mechanism of action and may also play a role in the development of tolerance or resistance. nih.gov

While specific details on the cellular response of bacteria to this compound exposure were not prominently featured in the search results, the general cellular responses to tetracyclines include the inhibition of protein synthesis leading to arrested cell growth. mhmedical.comebsco.commims.com More lipophilic tetracyclines, such as minocycline (B592863), have also been shown to disrupt cytoplasmic membrane function, leading to leakage of intracellular components. ebsco.com The cellular response can vary depending on the antibiotic's mechanism and concentration. nih.gov Antibiotics can also trigger metabolic responses from host cells during infection, which could potentially influence bacterial susceptibility. harvard.edu

Comparative Mechanistic Studies with Other Tetracyclines

Comparing the mechanistic activity of this compound with other tetracyclines helps to understand its relative potency and potential advantages. Tetracyclines share a common four-ring structure but can have different substituents that influence their activity and spectrum. mhmedical.commdpi.com

The search results indicate that tetracyclines and glycylcyclines (a class of tetracycline (B611298) derivatives) inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing aminoacyl tRNA from binding to the A site. mhmedical.com Glycylcyclines like tigecycline (B611373) are noted for having activity against bacteria resistant to older tetracyclines. mhmedical.com Tigecycline, for instance, is reported to have three to twenty times higher potency than minocycline and traditional tetracyclines and remains effective against common tetracycline resistance mechanisms like efflux and ribosomal protection. mdpi.comnih.gov Eravacycline also shows a higher affinity for ribosomal binding compared to tetracycline. mdpi.com Omadacycline exhibits a binding affinity to 70S ribosomes similar to minocycline and is effective against tetracycline resistance mechanisms. mdpi.com

Efficacy Evaluation in Preclinical Animal Models

Preclinical animal models are crucial for assessing the in vivo efficacy of an antimicrobial compound in the context of a living organism and its immune system. These models can simulate systemic or localized infections. fibercellsystems.commdpi.com

Reduction of Bacterial Load in Systemic Infection Models

Systemic infection models involve the widespread dissemination of bacteria throughout the host organism, often leading to sepsis. Evaluating an antibiotic's ability to reduce bacterial load in these models is a key indicator of its potential therapeutic efficacy against systemic infections. Mouse septicemia models, for example, are commonly used for preclinical in vivo efficacy assessment of novel antimicrobials. fibercellsystems.com

Based on the search results, this compound has shown significant reductions in bacterial load in animal models of infection . While the specific details regarding systemic infection models and the magnitude of bacterial load reduction by this compound were not extensively detailed in the provided snippets, the general principle in such models is to assess the reduction in colony-forming units (CFU) in tissues or blood after treatment compared to untreated controls. fibercellsystems.com Studies on other tetracyclines, like sarecycline, in murine systemic infection models have shown efficacy against specific pathogens like Staphylococcus aureus. nih.gov

Inhibition of Pathogen Growth in Localized Infection Models

Localized infection models focus on infections confined to a specific tissue or organ, such as skin and soft tissue infections, pneumonia, or implant-related infections. These models allow for the evaluation of an antibiotic's ability to penetrate specific tissues and inhibit pathogen growth at the site of infection. uzh.chmdpi.com Examples include murine thigh infection models or subcutaneous implant-related infection models. fibercellsystems.comuzh.ch

The search results indicate that this compound has exhibited efficacy in animal models of infection . While specific data on this compound's performance in localized infection models were not detailed, the general approach in these models involves establishing an infection in a specific site and then measuring the reduction in bacterial burden (e.g., CFU per gram of tissue) after antibiotic treatment. fibercellsystems.comuzh.ch Comparative studies with other tetracyclines in localized models, such as the murine neutropenic thigh wound infection model, have shown comparable efficacy against certain bacteria like S. aureus. nih.gov Local antimicrobial prophylaxis has also shown superiority over systemic prophylaxis in reducing infection rates in some localized models. nih.gov

Mechanistic Insights from In Vivo Pathogen-Host Interactions

General mechanisms of the tetracycline class of antibiotics, to which this compound belongs, primarily involve the inhibition of bacterial protein synthesis. Tetracyclines bind to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. nih.govmdpi.com This action disrupts the elongation of protein chains essential for bacterial survival and replication. nih.gov

While the broader class of tetracyclines, such as doxycycline (B596269) and minocycline, have been investigated for various effects in in vivo models, including anti-inflammatory properties and interactions with host immune responses in contexts like pain or neurodegeneration, specific studies focusing on this compound's unique mechanistic contributions or interactions within a living host during infection were not identified in the search results. mdpi.comepain.orgnih.govjournalmeddbu.com Research on pathogen-host interactions often involves complex molecular dialogues between the invading microorganism and the host's defense mechanisms, including immune cell recruitment and signaling pathways. mdpi.comnih.govbiorxiv.orgfrontiersin.org However, the precise role and mechanistic impact of this compound within this intricate in vivo environment, beyond its general antibacterial activity, require further dedicated investigation.

Therefore, due to the lack of specific published data on this compound's in vivo mechanistic insights in pathogen-host interactions, detailed research findings and data tables for this specific section cannot be provided.

Mechanisms of Bacterial Resistance to Tetracyclines and Strategies for Overcoming Them

Characterization of Efflux Pump Mechanisms Relevant to Apicycline

Efflux pumps are a common mechanism of tetracycline (B611298) resistance in both Gram-positive and Gram-negative bacteria ebi.ac.uk. These membrane-associated proteins actively transport tetracycline molecules out of the bacterial cell, reducing their intracellular concentration below the level required for effective ribosomal binding and protein synthesis inhibition wikipedia.orgnih.gov. Various families of efflux pumps contribute to multidrug resistance, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family nih.govnih.gov.

For tetracyclines, specific efflux genes, such as tet genes, encode these pump proteins . These pumps typically function by exchanging a proton for a tetracycline cation complex wikipedia.org. The expression of these genes can be regulated, and mutations can lead to overexpression, further increasing resistance mdpi.commicrobiologyjournal.org.

While the search results indicate that tetracycline resistance often arises from efflux pumps (tet genes) , specific detailed characterization of efflux pump mechanisms relevant to this compound is not extensively detailed in the provided snippets. However, as a tetracycline derivative, this compound is likely a substrate for some of these broad-spectrum efflux systems. One source suggests that the bulky side chains of this compound may influence its resistance profile related to efflux pumps , implying that its specific structure could affect how efficiently it is transported by these pumps compared to other tetracyclines. Further research would be needed to precisely characterize which efflux pumps handle this compound and to what extent.

Analysis of Ribosomal Protection Protein Mechanisms Affecting this compound

Ribosomal protection proteins (RPPs) are another significant mechanism of tetracycline resistance nih.govebi.ac.uk. These are cytoplasmic proteins that interact with the bacterial ribosome, specifically the 30S subunit, to counter the inhibitory effects of tetracycline ebi.ac.uk. RPPs, such as Tet(M) and Tet(O), are homologs of elongation factors EF-Tu and EF-G and can bind to the ribosome, causing conformational changes that dislodge the bound tetracycline or prevent its binding ebi.ac.ukresearchgate.netnih.gov. This action frees the ribosome to continue protein synthesis despite the presence of the antibiotic nih.gov.

RPP mechanisms confer resistance to several tetracyclines, including tetracycline, minocycline (B592863), and doxycycline (B596269) nih.gov. However, some newer tetracycline derivatives with modifications at the C-9 position of the D-ring, such as tigecycline (B611373) and eravacycline, generally retain activity in the presence of RPPs nih.govmdpi.com. This is thought to be due to their bulky side chains influencing their binding mode and affinity to the ribosome, potentially hindering the ability of RPPs to dislodge them mdpi.com.

This compound is mentioned in the context of ribosomal protection resistance googleapis.com. Similar to newer tetracyclines, this compound possesses bulky side chains . This structural feature might influence how effectively RPPs can interact with the ribosome when this compound is bound, potentially offering some degree of protection against RPP-mediated resistance, although this requires specific experimental validation for this compound itself. The concept of "derivatized this compound" being discussed in relation to ribosomal protection googleapis.com further suggests that structural modifications of this compound are being explored to address this resistance mechanism.

Enzymatic Inactivation Mechanisms (e.g., Tetracycline-Modifying Enzymes)

Enzymatic inactivation is a less common but increasingly relevant mechanism of tetracycline resistance wikipedia.orgnih.govwustl.edu. This mechanism involves bacterial enzymes that chemically modify or degrade the tetracycline molecule, rendering it inactive researchgate.netnih.govnih.gov. Unlike efflux or ribosomal protection, enzymatic inactivation permanently neutralizes the antibiotic nih.gov.

A key example of a tetracycline-inactivating enzyme is Tet(X), a flavin-dependent monooxygenase nih.govnih.gov. Tet(X) catalyzes the oxidation of tetracyclines, typically at the C11a position, leading to their inactivation wikipedia.orgwustl.edu. Initially thought to primarily affect older tetracyclines, Tet(X) and its homologs have been shown to confer resistance to newer-generation tetracyclines like tigecycline, eravacycline, and omadacycline, posing a significant threat to the continued efficacy of this antibiotic class nih.govwustl.edunih.gov.

Given that this compound is a tetracycline derivative, it is plausible that it could be a substrate for tetracycline-inactivating enzymes like Tet(X). The effectiveness of these enzymes against this compound would depend on the specific modifications present in this compound's structure and how they affect the enzyme's ability to bind and catalyze the inactivation reaction. Research into the susceptibility of this compound to known tetracycline-inactivating enzymes is crucial to understand this aspect of resistance.

Research Approaches to Combat Resistance to this compound-like Compounds

Combating resistance to tetracycline-class antibiotics, including this compound-like compounds, involves multifaceted research approaches aimed at counteracting the primary resistance mechanisms. These strategies focus on either blocking the resistance mechanisms directly or designing new compounds that evade them nih.govmdpi.com.

Design of Compounds Resistant to Ribosomal Protection

Another approach involves designing tetracycline derivatives that are less susceptible to displacement by ribosomal protection proteins nih.gov. Structural modifications, particularly around the ribosomal binding site, can alter how tightly the antibiotic binds to the ribosome or how it interacts with RPPs mdpi.com.

As mentioned earlier, modifications at the C-9 position of the tetracycline scaffold have been successful in developing compounds like tigecycline that can overcome RPP-mediated resistance to some extent nih.govmdpi.com. Given that this compound is a derivatized tetracycline googleapis.com, research in this area for this compound-like compounds would focus on identifying structural modifications that enhance ribosomal binding affinity or create steric hindrance that prevents RPPs from effectively interacting with the ribosome-bound antibiotic researchgate.netmdpi.com. The mention of "derivatized this compound" in the context of ribosomal protection resistance googleapis.com suggests that structural modifications of this compound are being investigated for this purpose.

Structural Modifications to Evade Enzymatic Inactivation

To combat enzymatic inactivation, research focuses on designing tetracycline analogs that are poor substrates for inactivating enzymes like Tet(X) nih.gov. This involves making structural modifications to the tetracycline scaffold at sites targeted by these enzymes, such as the C11a position wikipedia.orgwustl.edu.

By altering the chemical structure at these vulnerable points, the antibiotic can become resistant to enzymatic cleavage or modification, thus preserving its activity nih.govnih.gov. The development of newer tetracyclines has already incorporated structural modifications aimed at overcoming efflux and ribosomal protection nih.govnih.gov. However, the emergence of Tet(X) variants capable of inactivating these newer compounds highlights the ongoing need for further structural modifications to evade enzymatic resistance nih.govwustl.edu. For this compound-like compounds, research would explore modifications that prevent recognition or catalysis by known and emerging tetracycline-inactivating enzymes. The patent mentioning substituted tetracycline derivatives, including this compound, active against resistant strains google.com implies that structural modifications are being explored to address various resistance mechanisms, potentially including enzymatic inactivation.

| Compound Name | PubChem CID |

| This compound | 54693001 |

| Tetracycline | 54675750 |

| Minocycline | 5287427 |

| Doxycycline | 5289342 |

| Tigecycline | 441136 |

| Eravacycline | 9827125 |

| Omadacycline | 11700621 |

| Chlortetracycline (B606653) | 54675749 |

| Oxytetracycline | 54675750 |

Advanced Analytical and Characterization Techniques in Apicycline Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure and identity of Apicycline, providing insights into its molecular architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like this compound. It provides information on the number and type of atoms in a molecule, their relative positions, and their connectivity. For tetracycline (B611298) derivatives, including this compound, 1H and 13C NMR are commonly used to verify the structure of synthesized products nih.govnih.govfrontiersin.org. Analysis of chemical shifts, splitting patterns, and integration allows for the confirmation of the expected tetracycline scaffold and attached functional groups. NMR can also be employed to assess the purity of this compound by identifying signals corresponding to impurities alongside the primary compound signals. Differences in conformation can also be probed through detailed analysis of coupling constants and NOE correlations, although specific data for this compound's conformation from NMR were not detailed in the provided snippets.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and gaining insights into its structural fragments. MS techniques provide a highly sensitive method for identifying and quantifying compounds. For this compound and other tetracyclines, MS is used to confirm the molecular mass, often observed as protonated or deprotonated molecular ions (e.g., M+H or M-H) nih.gov. The fragmentation patterns generated in tandem MS experiments (MS/MS or MSn) provide characteristic ions that help in piecing together the structure and confirming the presence of specific substructures within the molecule. MS is also sensitive enough to detect degradation products and impurities at very low concentrations, including at ppm-level sensitivity. The coupling of MS with chromatographic techniques, such as LC-MS and LC-MS/MS, is particularly valuable for the analysis of complex mixtures and biological samples containing this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and other components in a mixture, as well as for quantifying its amount.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and related substances. HPLC is considered a powerful tool for the isolation and quantification of antibiotics, including tetracyclines. It is routinely applied for purity profiling of this compound, ensuring that the synthesized or isolated compound meets the required purity standards nih.gov. Different stationary phases (e.g., reversed-phase C18) and mobile phase compositions (e.g., gradients of acetonitrile (B52724) and water with acidic modifiers) are employed to achieve optimal separation of this compound from process-related impurities, degradation products, and isomers. UV detection is commonly used in conjunction with HPLC for monitoring the eluted compounds, often at wavelengths around 280 nm for tetracyclines.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC, making it suitable for rapid analysis of this compound. UHPLC systems, often coupled with mass spectrometers (UHPLC-MS or UHPLC-MS/MS), are utilized for the rapid and sensitive quantification of tetracyclines in various complex matrices. The smaller particle size of UHPLC columns allows for faster flow rates and shorter analysis times while maintaining or improving chromatographic resolution. This is particularly advantageous for high-throughput analysis and for monitoring reaction progress or stability studies. Validated UHPLC-MS/MS methods have been developed for the quantification of related tetracyclines, demonstrating good linearity, accuracy, precision, and extraction recoveries.

Here is a summary of the analytical techniques and their applications in this compound research:

| Analytical Technique | Application in this compound Research | Key Information Provided | Relevant Source Types |

| NMR Spectroscopy | Structural elucidation, conformation analysis, purity assessment | Molecular structure, atomic connectivity, purity level | Patents, Research Papers |

| Mass Spectrometry | Molecular mass determination, fragmentation analysis, impurity detection | Molecular weight, structural fragments, presence of impurities | Patents, Research Papers, Application Notes |

| HPLC | Purity profiling, separation, quantification | Purity percentage, separation of components, compound amount | Patents, Research Papers, Application Notes |

| UHPLC | Rapid separation and quantification, impurity analysis | Faster analysis, improved resolution, sensitive quantification | Patents, Research Papers, Application Notes |

| Biophysical Methods | Understanding interactions with biological targets | Binding affinity, mechanism of action (for tetracycline class) | Research Papers (often for the broader drug class) |

Advanced Biophysical and Structural Biology Approaches

Advanced biophysical and structural biology approaches are employed to understand the interaction of this compound, as a member of the tetracycline class, with its biological targets, primarily bacterial ribosomes. While specific studies focusing solely on this compound were not extensively detailed in the provided snippets, research on the mode of action of tetracycline antibiotics in general involves biophysical techniques. These studies aim to elucidate how tetracyclines bind to the ribosome, inhibit protein synthesis, and exert their antibacterial effects. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of tetracycline-ribosome complexes, revealing the precise binding site and the molecular interactions involved. Biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify the binding affinity between this compound and its target. These approaches are crucial for understanding the mechanism of action, investigating resistance mechanisms, and guiding the design of new tetracycline derivatives.

Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Apicycline Complex Structure

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique used to determine the high-resolution structures of biological macromolecules and their complexes, including ribosomes bound to antibiotics. Cryo-EM allows for the visualization of these complexes in a near-native state. Studies utilizing cryo-EM have provided detailed structural information about how various antibiotics, including those in the tetracycline class, interact with bacterial ribosomes. nih.govnih.gov

While specific high-resolution cryo-EM structures of this compound directly bound to the ribosome were not extensively found in the search results, related studies on other antibiotics targeting the ribosome highlight the utility of this technique. For instance, cryo-EM has been used to determine the structures of Escherichia coli 70S ribosomes in complex with antibiotics like Avilamycin C and Eravacycline, revealing their binding sites and interactions with ribosomal RNA and proteins at resolutions allowing for precise descriptions of these interactions, including mediating solvent networks. nih.govnih.govrcsb.org These studies demonstrate the capability of cryo-EM to provide the structural context necessary to understand how this compound, as a ribosomal inhibitor, would interact with its target. The improved resolution in recent cryo-EM studies, reaching below 2.5 Å and even 2.0 Å in some cases, allows for a detailed analysis of antibiotic-ribosome interactions. nih.gov

X-ray Crystallography of this compound and its Target Complexes

X-ray crystallography is another fundamental technique for determining the atomic and molecular structure of crystalline substances, including small molecules like this compound and their complexes with target proteins. nih.govwikipedia.org This method provides high-resolution structural data, revealing the precise arrangement of atoms and the nature of chemical bonds and interactions. wikipedia.org

In the context of drug discovery and understanding drug-target interactions, X-ray crystallography is invaluable for elucidating the three-dimensional structures of protein-ligand complexes. nih.govmigrationletters.com By crystallizing this compound in complex with its ribosomal target or components thereof, researchers can gain atomic-level insights into its binding mode, the specific residues involved in binding, and the conformational changes that may occur upon binding. nih.govmigrationletters.com This detailed structural information is critical for understanding the mechanism of action and for guiding potential modifications to the compound. migrationletters.com

While direct reports of X-ray crystal structures of this compound-ribosome complexes were not prominently featured in the search results, X-ray crystallography is a standard technique for characterizing the structures of small molecules and their interactions with biological targets. wikipedia.orgnih.gov Studies on other drug-target complexes, such as the crystal structure of a pregnane (B1235032) X receptor (PXR) ligand-binding domain in complex with a ligand, illustrate the power of this technique in revealing key interactions and providing a scaffold for further research. nih.gov The technique is also used to determine the structures of small organic and inorganic compounds, providing detailed information on atomic arrangement and interactions. migrationletters.com

Computational Modeling and Simulation

Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in complementing experimental techniques to understand the behavior of this compound at the molecular level. These methods provide theoretical insights into binding interactions, dynamics, and stability.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it is bound to a macromolecular target (receptor). openaccessjournals.comnih.gov It aims to simulate the binding process and estimate the binding affinity between the ligand and the receptor. openaccessjournals.com

For this compound, molecular docking can be used to predict how it interacts with the bacterial ribosome. By computationally placing this compound into the known or modeled structure of the ribosomal binding site, docking algorithms can explore various binding poses and score them based on their predicted stability and interactions. openaccessjournals.com This helps in identifying potential binding sites and understanding the key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that contribute to the binding affinity. openaccessjournals.com

Molecular docking is a widely used tool in drug discovery for identifying potential lead compounds and understanding ligand-target interactions at a molecular level. nih.govmdpi.com Although specific docking studies focused solely on this compound were not the primary output of the searches, the application of molecular docking to tetracycline antibiotics and their aptamers demonstrates its relevance in studying this class of compounds and their interactions with nucleic acid targets like ribosomal RNA. nih.gov The technique is valuable for predicting binding modes and identifying binding sites. nih.gov

Molecular Dynamics Simulations for Binding Dynamics and Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. frontiersin.orgmdpi.com By applying the laws of physics, MD simulations can provide insights into the dynamic behavior of biological systems, including the conformational changes of proteins and the dynamics of ligand binding and unbinding. frontiersin.orgmdpi.comcecam.org

MD simulations can offer more accurate atomic details of protein-ligand interactions and help understand the mechanisms of ligand binding. frontiersin.org They can also be used to estimate binding free energies, providing a more refined measure of binding affinity than docking scores alone. mdpi.comnih.gov While direct MD simulation studies specifically on this compound-ribosome interactions were not prominently found, the application of MD simulations in studying the binding of other ligands to protein targets, including investigations into binding kinetics and the influence of ligand binding on protein flexibility, illustrates the potential of this technique for this compound research. frontiersin.orgmdpi.comcecam.orgmdpi.com MD simulations are increasingly used to evaluate binding energetics and kinetics, guiding the selection of candidate molecules. mdpi.com

Summary of Techniques and Applications

| Technique | Application in this compound Research (Potential/Demonstrated) | Key Information Provided |

| Cryo-Electron Microscopy | Determining high-resolution structure of this compound-ribosome complex. | 3D structure of the complex, binding site location, interactions with rRNA and proteins. |

| X-ray Crystallography | Determining atomic structure of this compound and its complexes with ribosomal components. | Precise atomic arrangement, bond lengths, angles, detailed interaction analysis. |

| Molecular Docking | Predicting binding poses and potential binding sites on the ribosome. | Estimated binding affinity, key interacting residues, initial binding orientation. |

| Molecular Dynamics (MD) | Studying the stability and dynamics of the this compound-ribosome complex, conformational changes. | Binding stability over time, flexibility of the binding site, detailed interaction dynamics. |

This table summarizes how these advanced techniques can be applied to study this compound's interaction with its ribosomal target, providing a comprehensive view of its structural and dynamic characteristics at the molecular level.

Future Directions and Emerging Research Perspectives for Apicycline

Exploration of Non-Canonical Molecular Targets and Mechanisms

While the primary mechanism of tetracycline (B611298) antibiotics, including Apicycline, is the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit, research into related compounds has unveiled a range of non-canonical activities that warrant investigation for this compound. wikipedia.orgpatsnap.com Future research will likely focus on elucidating whether this compound shares these secondary mechanisms, which could open new therapeutic applications beyond its antimicrobial properties.

One significant area of exploration is the potential anti-inflammatory effects of this compound. Other tetracyclines have been observed to exert anti-inflammatory actions by inhibiting neutrophil chemotaxis and oxidative bursts. wikipedia.org A key non-canonical target for some tetracyclines is the family of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. Investigating this compound's ability to inhibit specific MMPs, such as MMP-2 and MMP-9, could establish its potential in treating inflammatory conditions.

Furthermore, the antiparasitic properties of tetracyclines present another avenue. Doxycycline (B596269), for instance, has been shown to impair apicoplast gene expression in parasites like Plasmodium falciparum, the causative agent of malaria. The apicoplast is a non-photosynthetic organelle crucial for the parasite's survival. Research could therefore be directed at determining if this compound has a similar effect on the apicoplast or other essential parasite organelles. Additionally, studies on doxycycline have revealed potential anticancer activities through the modulation of various signaling pathways, including the suppression of focal adhesion kinase (FAK) phosphorylation and the reduction of vascular endothelial growth factor (VEGF) secretion. Exploring these pathways in the context of this compound could reveal novel applications in oncology.

Integration of Omics Technologies in this compound Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is poised to revolutionize our understanding of this compound's activity. These high-throughput methods can provide a holistic view of the cellular response to the drug, identifying not only its primary effects but also its subtle, off-target, and non-canonical interactions. nih.gov

Potential Applications of Omics in this compound Research

| Omics Technology | Potential Application in this compound Research | Research Goal |

|---|---|---|

| Genomics | Whole-genome sequencing of resistant strains to identify mutations conferring resistance to this compound. | Uncover novel resistance mechanisms and inform the development of next-generation analogues. |

| Transcriptomics | RNA-sequencing to analyze changes in gene expression in bacteria, host cells, or parasites upon exposure to this compound. | Map the global regulatory networks affected by the drug and identify stress response pathways. |

| Proteomics | Mass spectrometry-based analysis to quantify changes in the protein landscape of a cell or pathogen treated with this compound. nih.gov | Identify non-canonical protein targets, understand post-translational modifications, and characterize changes in secreted proteins or outer membrane vesicles. nih.gov |

| Metabolomics | Analysis of the complete set of small-molecule metabolites to understand how this compound alters cellular metabolism. | Reveal metabolic vulnerabilities that could be exploited for synergistic drug combinations. |

By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action. nih.govfrontiersin.org For example, combining proteomic data on protein expression changes with metabolomic data on altered metabolic pathways could provide a detailed picture of the cellular reprogramming induced by the drug. youtube.com This integrated approach is critical for validating non-canonical targets and understanding the full spectrum of this compound's biological effects.

Development of Advanced In Vitro and Ex Vivo Mechanistic Models

To accurately probe the complex interactions of this compound, particularly its non-canonical mechanisms, research is moving beyond traditional 2D cell cultures towards more physiologically relevant models. researchgate.netnih.gov Advanced in vitro and ex vivo systems that better mimic the microenvironment of human tissues are essential for translating preclinical findings. nih.govnih.gov

Sophisticated models such as 3D spheroids, organoids, and organ-on-a-chip (OOC) systems offer significant advantages. nih.gov These models can recapitulate the complex cellular architecture, cell-cell interactions, and biomechanical cues that are absent in conventional cultures. nih.gov For instance, a gut-on-a-chip model could be used to study this compound's absorption, metabolism, and its effect on the gut microbiome simultaneously. Similarly, lung or kidney organoids could be employed to investigate the drug's efficacy and potential organ-specific effects in a more human-relevant context. technologynetworks.com

Ex vivo models, which use tissue explants from living organisms, provide a bridge between in vitro experiments and in vivo studies. A burned porcine skin model, for example, has been developed to screen topical antimicrobials in a setting that closely resembles a clinical wound environment. nih.gov Such a model could be invaluable for assessing the efficacy of topical formulations of this compound.

Comparison of Advanced Mechanistic Models

| Model Type | Key Features | Relevance to this compound Research |

|---|---|---|

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue-like structures. researchgate.net | Studying this compound's penetration and efficacy in complex tissue structures, such as in the context of solid tumors or biofilms. |

| Organ-on-a-Chip (OOC) | Microfluidic devices containing living cells that simulate the physiology of an organ. nih.gov | Modeling the pharmacokinetics and pharmacodynamics of this compound in specific organs like the liver or kidney. nih.gov |

| Ex Vivo Tissue Explants | Intact tissue sections cultured outside the body. nih.gov | Evaluating this compound's effects on complex host-pathogen interactions within a native tissue environment. |

Synthetic Biology Approaches for Novel this compound Biosynthesis Pathways

Synthetic biology offers powerful tools to overcome the limitations of natural production and to engineer novel antibiotic derivatives. nih.gov This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. nih.govnih.gov For this compound, synthetic biology approaches could be used to enhance production yields and to create a diverse library of analogues with improved properties.

A primary strategy involves the manipulation of this compound's biosynthetic gene cluster (BGC). BGCs are compact genomic loci containing all the genes necessary for the synthesis of a natural product. By using techniques like CRISPR-based genome editing, researchers can modify the enzymes within the BGC to alter the final chemical structure of this compound. nih.gov This process, known as metabolic engineering, can be used to:

Increase Yield: Overexpressing rate-limiting enzymes or blocking competing metabolic pathways to channel more precursors towards this compound synthesis. epfl.ch

Generate Novel Analogues: Introducing genes from other organisms (heterologous gene expression) or engineering existing enzymes to accept different substrates, thereby creating new this compound derivatives. lbl.gov

Activate Silent BGCs: Many microorganisms contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. Synthetic biology tools can be used to activate these clusters, potentially leading to the discovery of entirely new molecules. nih.gov

These engineered pathways can be implemented in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and easily manipulated organisms, to create efficient and scalable "cell factories" for producing this compound and its derivatives. lbl.gov

Computational and Artificial Intelligence-Driven Discovery of this compound Analogues

For this compound, these approaches can be used to design novel analogues with enhanced potency, reduced resistance, or tailored non-canonical activities. A key method is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of efficacy for newly designed molecules. researchgate.net

Computational and AI Strategies for this compound Analogue Discovery

| Technique | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Simulates the binding of a molecule to a target protein's active site. | Predict the binding affinity of new this compound analogues to both canonical (ribosome) and non-canonical targets. |

| QSAR Modeling | Creates mathematical models that relate chemical structure to biological activity. nih.gov | Guide the optimization of the this compound scaffold to improve potency and reduce toxicity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic behavior of the drug-target complex. | Provide insights into the stability of this compound-target interactions and the mechanisms of resistance. |

| Generative AI Models | AI algorithms that create new data (in this case, molecular structures) based on the patterns learned from a training dataset. malariaworld.orgnih.gov | Design novel this compound derivatives with optimized multi-parameter profiles (e.g., high activity, good pharmacokinetics). malariaworld.org |

By integrating these computational tools, researchers can prioritize the most promising candidates for chemical synthesis and experimental testing, significantly reducing the time and cost associated with the traditional drug discovery pipeline. researchgate.netmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Doxycycline |

| MMP-2 |

| MMP-9 |

Q & A

Basic: How should researchers formulate focused and feasible research questions for Apicycline studies?

Answer:

To develop robust research questions, use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: "What are the pharmacokinetic properties of this compound in in vitro mammalian cell models?"

- Intervention: "How does varying pH affect this compound’s stability during synthesis?"

Ensure questions are resolvable with available data (e.g., spectroscopic validation, literature-derived reaction yields) and align with gaps in existing literature .

Basic: What experimental design principles are critical for synthesizing and characterizing this compound?

Answer:

- Define objectives: Prioritize reproducibility (e.g., stepwise synthesis protocols, purity thresholds).

- Literature integration: Reference established methodologies (e.g., NMR, HPLC) from peer-reviewed journals for compound validation .

- Controls: Include positive/negative controls in pharmacological assays (e.g., comparator antibiotics in MIC studies) .

- Statistical planning: Predefine sample sizes and analytical methods (e.g., ANOVA for yield comparisons) .

Basic: How can researchers conduct a comprehensive literature review for this compound-related studies?

Answer:

- Databases: Use SciFinder, PubMed, and Web of Science with keywords like "this compound AND synthesis" or "this compound AND mechanism."

- Critical evaluation: Distinguish primary sources (e.g., original synthesis protocols) from secondary reviews. Validate conflicting data (e.g., divergent yield reports) through methodological scrutiny .

- Gap identification: Note understudied areas (e.g., this compound’s metabolite profiling in hepatic models) .

Advanced: How should researchers address contradictory data in this compound’s pharmacological efficacy studies?

Answer:

- Systematic reanalysis: Re-examine raw data (e.g., dose-response curves, IC₅₀ values) for experimental variables (e.g., cell line variability, solvent effects) .

- Multivariate analysis: Apply statistical models to identify confounding factors (e.g., temperature fluctuations during assays) .

- Cross-validation: Replicate studies using alternative techniques (e.g., isothermal titration calorimetry vs. fluorescence binding assays) .

Table 1: Common Contradictions and Resolution Strategies

Advanced: What methodologies optimize this compound’s synthetic pathway for scalability in academic settings?

Answer:

- Stepwise optimization: Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) .

- Green chemistry principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

- In-line monitoring: Employ FTIR or Raman spectroscopy for real-time reaction tracking .

Advanced: How can researchers ensure rigorous data interpretation in this compound’s structure-activity relationship (SAR) studies?

Answer:

- Multi-technique validation: Correlate computational docking results (e.g., AutoDock Vina) with experimental binding affinities .

- Fragment-based analysis: Deconstruct this compound into pharmacophores and test individual motifs for activity contributions .

- Error margins: Report confidence intervals for IC₅₀/EC₅₀ values and clarify statistical significance thresholds (e.g., p < 0.01) .

Basic: What ethical and safety protocols are essential for this compound research involving biological models?

Answer:

- Institutional approval: Obtain IACUC or IRB approval for in vivo studies .

- Biosafety compliance: Adhere to BSL-2 guidelines when handling pathogenic strains in antimicrobial assays .

- Data transparency: Disclose conflicts of interest and negative results to avoid publication bias .

Advanced: How should researchers design comparative studies between this compound and analogous tetracycline derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.